molecular formula C14H10ClN3OS B11072792 2-[(4-Chlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole

2-[(4-Chlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole

Cat. No.: B11072792
M. Wt: 303.8 g/mol
InChI Key: RXXBTCDCMJHCEP-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfanyl]-5-(4-pyridyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-5-(4-pyridyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate. This intermediate then reacts with hydrazine hydrate to yield 4-chlorobenzylthiosemicarbazide. The final cyclization step involves the reaction of 4-chlorobenzylthiosemicarbazide with 4-pyridinecarboxylic acid under acidic conditions to form the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)sulfanyl]-5-(4-pyridyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-5-(4-pyridyl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The molecular targets and pathways involved are often studied using techniques like molecular docking and in vitro assays.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazole
  • 2-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-[(4-Chlorobenzyl)sulfanyl]-5-(4-pyridyl)-1,3,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridyl group, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds.

Properties

Molecular Formula

C14H10ClN3OS

Molecular Weight

303.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole

InChI

InChI=1S/C14H10ClN3OS/c15-12-3-1-10(2-4-12)9-20-14-18-17-13(19-14)11-5-7-16-8-6-11/h1-8H,9H2

InChI Key

RXXBTCDCMJHCEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=NC=C3)Cl

Origin of Product

United States

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